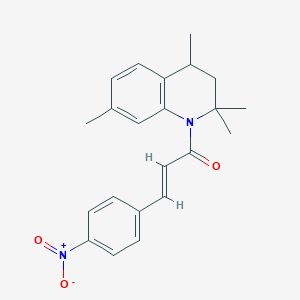![molecular formula C18H13N5O2 B11036940 6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11036940.png)
6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a fused triazoloquinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with hydrazine hydrate and subsequent cyclization with 2-chloropyridine can yield the desired triazoloquinazoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or furyl groups, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazolines: Similar in structure but contain a sulfur atom in place of the nitrogen in the triazole ring.
Pyrazoloquinazolines: Feature a pyrazole ring instead of the triazole ring.
Triazolopyrimidines: Contain a pyrimidine ring fused with a triazole ring.
Uniqueness
6-(2-furyl)-2-pyridin-4-yl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific combination of furyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H13N5O2 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-pyridin-4-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H13N5O2/c24-15-9-12(16-2-1-7-25-16)8-14-13(15)10-23-18(20-14)21-17(22-23)11-3-5-19-6-4-11/h1-7,10,12H,8-9H2 |
InChI Key |
NCTKYOSBOVIETP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)C4=CC=NC=C4)N=C21)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B11036864.png)
![N-cyclohexyl-N'-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B11036880.png)
![N-[(5Z)-2-(4-chlorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-1,2,3-thiadiazol-5(2H)-ylidene]-4-fluorobenzenesulfonamide](/img/structure/B11036886.png)
![5-isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone](/img/structure/B11036888.png)
![1-(3,5-dichlorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036893.png)
![N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide](/img/structure/B11036896.png)

![2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11036913.png)

![2-[4-(4-methoxybenzoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide](/img/structure/B11036927.png)
![2-methoxy-N-(6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B11036939.png)
![(2E)-N-(4-Ethylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide](/img/structure/B11036943.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-2-ylmethyl)isoleucinamide](/img/structure/B11036946.png)
![Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone](/img/structure/B11036951.png)
